An In-Depth Technical Guide to 5-Iodo-2'-deoxycytidine-5'-triphosphate (5-Iodo-dCTP)
An In-Depth Technical Guide to 5-Iodo-2'-deoxycytidine-5'-triphosphate (5-Iodo-dCTP)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, synthesis, and key properties of 5-Iodo-2'-deoxycytidine-5'-triphosphate (5-Iodo-dCTP), a halogenated nucleoside triphosphate analog of significant interest in molecular biology, diagnostics, and therapeutic development.
Chemical Structure and Properties
5-Iodo-dCTP is a derivative of the natural deoxynucleotide, 2'-deoxycytidine-5'-triphosphate (dCTP), where a hydrogen atom at the 5th position of the cytosine base is replaced by an iodine atom. This modification imparts unique chemical and biological properties to the molecule.
The structural formula of 5-Iodo-dCTP is presented below:
Caption: Chemical Structure of 5-Iodo-dCTP.
Quantitative data for 5-Iodo-dCTP are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₅IN₃O₁₃P₃ | [1] |
| Molecular Weight | 593.05 g/mol | [1] |
| Purity (by HPLC) | ≥ 95% | [1] |
| Appearance | White crystalline powder | [2] |
| Storage Conditions | -20°C or below | [2] |
Synthesis Pathways
The synthesis of 5-Iodo-dCTP can be achieved through both chemical and enzymatic routes. The most common approach involves the chemical synthesis of the nucleoside precursor, 5-iodo-2'-deoxycytidine, followed by phosphorylation to the triphosphate.
Chemical Synthesis Pathway
A representative chemical synthesis pathway for 5-Iodo-dCTP is outlined below. This pathway starts from the commercially available 5-iodo-2'-deoxyuridine.
Caption: Chemical Synthesis Pathway of 5-Iodo-dCTP.
Enzymatic Synthesis Pathway
An alternative and often more specific method for the synthesis of 5-Iodo-dCTP involves a cascade of enzymatic reactions, starting from 5-iodo-2'-deoxycytidine. This "one-pot" synthesis utilizes a series of kinases to sequentially phosphorylate the nucleoside.
Caption: Enzymatic Synthesis Pathway of 5-Iodo-dCTP.
Experimental Protocols
The following are representative experimental protocols for the key steps in the chemical synthesis of 5-Iodo-dCTP.
Synthesis of 5-Iodo-2'-deoxycytidine from 5-Iodo-2'-deoxyuridine
This protocol is adapted from methodologies for the conversion of uridine to cytidine analogs.
Materials:
-
5-Iodo-2'-deoxyuridine
-
Triethylamine (Et₃N)
-
4-Dimethylaminopyridine (DMAP)
-
2,4,6-Triisopropylbenzenesulfonyl chloride (TPSCl)
-
Acetonitrile (CH₃CN)
-
Ammonium hydroxide (NH₄OH, 25%)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane, methanol)
Procedure:
-
To a solution of 5-iodo-2'-deoxyuridine in anhydrous acetonitrile, add triethylamine and a catalytic amount of DMAP.
-
Cool the mixture to 0°C and add TPSCl portion-wise.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Concentrate the organic phase and dissolve the residue in a solution of ammonium hydroxide.
-
Stir the mixture at room temperature overnight.
-
Remove the solvent under reduced pressure and purify the crude product by silica gel column chromatography to yield 5-iodo-2'-deoxycytidine.[3]
One-Pot Triphosphorylation of 5-Iodo-2'-deoxycytidine
This protocol is a general method for the synthesis of deoxynucleoside triphosphates.
Materials:
-
5-Iodo-2'-deoxycytidine
-
Proton sponge
-
Phosphorus oxychloride (POCl₃)
-
Tributylammonium pyrophosphate in DMF
-
Tributylamine
-
Triethylammonium bicarbonate (TEAB) buffer
-
Anion-exchange resin (e.g., DEAE-Sephadex)
Procedure:
-
Suspend 5-iodo-2'-deoxycytidine and proton sponge in trimethyl phosphate.
-
Cool the mixture to 0°C and add phosphorus oxychloride dropwise.
-
Stir the reaction at 0°C for 2-3 hours.
-
Add a solution of tributylammonium pyrophosphate in DMF and tributylamine.
-
Stir for an additional 30 minutes.
-
Quench the reaction by adding an equal volume of 1 M TEAB buffer (pH 7.5).
-
Purify the crude 5-Iodo-dCTP by anion-exchange chromatography, eluting with a gradient of TEAB buffer.
-
Combine and lyophilize the product-containing fractions to obtain 5-Iodo-dCTP as the triethylammonium salt.
Purification and Characterization
The final product is typically purified by high-performance liquid chromatography (HPLC). Anion-exchange HPLC is effective for separating the triphosphate from mono- and diphosphate precursors and other impurities.[4]
Characterization: The structure and purity of 5-Iodo-dCTP can be confirmed by:
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P): To confirm the chemical structure and the presence of the triphosphate moiety.[5][6][7]
-
HPLC: To determine the purity of the final product.[4][8][9]
Applications in Research and Development
5-Iodo-dCTP is a valuable tool for a variety of applications in molecular biology and drug development:
-
Enzymatic Incorporation: It can be incorporated into DNA by various DNA polymerases, allowing for the synthesis of modified nucleic acids.[10]
-
Structural Studies: The iodine atom can serve as a heavy atom for X-ray crystallography to aid in solving the three-dimensional structures of DNA and DNA-protein complexes.
-
Cross-linking Studies: The iodo-group can be used in photocross-linking experiments to study DNA-protein interactions.
-
Antiviral and Anticancer Research: As a nucleoside analog, it has been investigated for its potential as an antiviral or anticancer agent.[2]
This guide provides a foundational understanding of 5-Iodo-dCTP. For specific applications, further optimization of the synthesis and purification protocols may be required. Researchers are advised to consult the primary literature for detailed experimental conditions and safety precautions.
References
- 1. 5-Iodo-dCTP, Modified dCTPs - Jena Bioscience [jenabioscience.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. High-performance liquid chromatographic purification of deoxynucleoside 5'-triphosphates and their use in a sensitive electrophoretic assay of misincorporation during DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NMR-Guided Mass Spectrometry for Absolute Quantitation of Human Blood Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mass spectrometry and NMR data for comparative metabolomics of Phakellia ventilabrum [zenodo.org]
- 7. NMR Spectroscopy for Metabolomics Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. idtdna.com [idtdna.com]
- 9. Isocratic HPLC analysis for the simultaneous determination of dNTPs, rNTPs and ADP in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Incorporation of 5-Aza-2'-deoxycytidine-5'-triphosphate into DNA. Interactions with mammalian DNA polymerase alpha and DNA methylase - PubMed [pubmed.ncbi.nlm.nih.gov]
